BRD4 Bromodomain Inhibition: Scaffold Validation via Co-Crystallized Analog
The target compound is the direct precursor to the BRD4 BD1 inhibitor N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide, which has been co-crystallized with human BRD4 BD1 at 1.90 Å resolution (PDB: 5DLX) [1]. In in vitro AlphaScreen assays, the [1,2,4]triazolo[4,3-b]pyridazine scaffold class exhibited micromolar IC50 values against BRD4 BD1, with compound 5 (containing the identical core) identified as the initial hit [2]. By contrast, replacement of the piperazine-linked aryl group with a simple piperidine abolishes inhibitory activity (compound 13, no detectable inhibition) [2]. This demonstrates that the intact 3-chlorophenylpiperazine fragment is indispensable for bromodomain engagement, and the target compound provides the essential scaffold for further SAR exploration.
| Evidence Dimension | BRD4 BD1 inhibitory activity |
|---|---|
| Target Compound Data | No direct IC50 available for the free base; the scaffold is characterized as a BRD4 BD1 ligand via co-crystal structure (PDB: 5DLX [1]) |
| Comparator Or Baseline | Compound 5 (same [1,2,4]triazolo[4,3-b]pyridazine core with indole-linked R2): IC50 in the micromolar range (AlphaScreen [2]); Compound 13 (piperidine replacing the piperazine-aryl moiety): no inhibition detected up to 32 µM [2] |
| Quantified Difference | The presence of the 3-chlorophenylpiperazine group is correlated with a >30-fold window between active (micromolar) and inactive (>32 µM) analogs [2] |
| Conditions | AlphaScreen assay, BRD4 BD1 protein, 8-point titration from 0.0096 to 32 µM, 25 °C, 1 h incubation [2] |
Why This Matters
Procuring this compound gives access to a validated BRD4-targeting pharmacophore with a published co-crystal structure, enabling structure-based design of next-generation BET inhibitors.
- [1] Raux B, Rebuffet E, Betzi S, Morelli X. First domain of human bromodomain BRD4 in complex with inhibitor N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide. Protein Data Bank, 5DLX, 2015. View Source
- [2] Kim JH, Pandit N, Yoo M, Park TH, Choi JU, Park CH, Jung KY, Lee BI. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Sci Rep. 2023 Jul 4;13:10805. View Source
